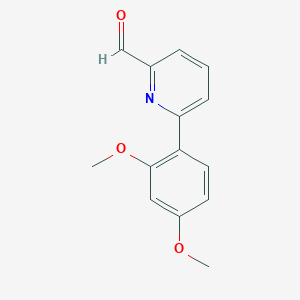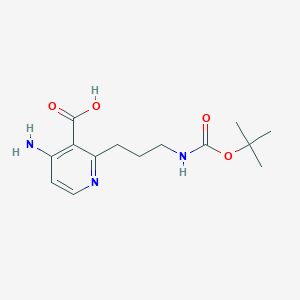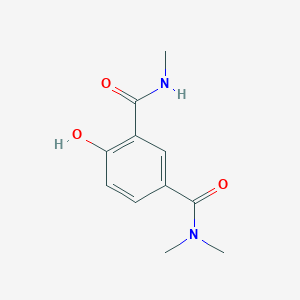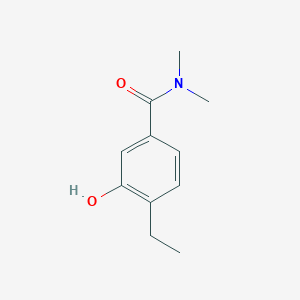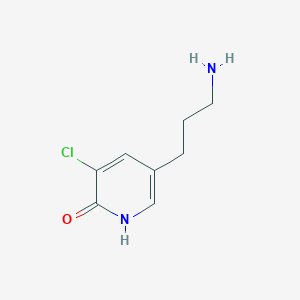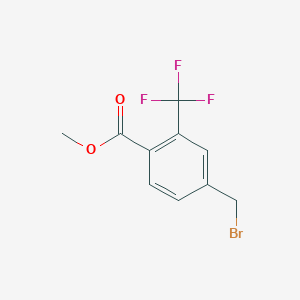
Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrF3O2 It is a derivative of benzoic acid, featuring a bromomethyl group and a trifluoromethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate typically involves the bromination of methyl 2-(trifluoromethyl)benzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and stability. The ester group can undergo hydrolysis or reduction, further expanding the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 4-trifluoromethylbenzoate: Lacks the bromomethyl group, affecting its reactivity towards nucleophiles.
Methyl 2-bromo-4-(trifluoromethyl)benzoate: Similar but with different substitution pattern on the aromatic ring, leading to variations in chemical behavior.
Uniqueness
Methyl 4-bromomethyl-2-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and electronic properties, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C10H8BrF3O2 |
|---|---|
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)7-3-2-6(5-11)4-8(7)10(12,13)14/h2-4H,5H2,1H3 |
Clé InChI |
AHHQBXXDDBQOPX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


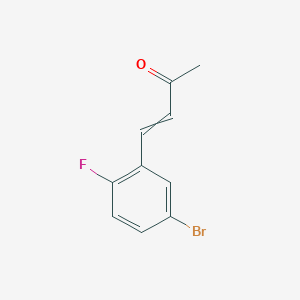

![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
